molecular formula C19H12N2O5S2 B11576485 4-nitro-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione

4-nitro-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione

Cat. No.: B11576485
M. Wt: 412.4 g/mol
InChI Key: KVUHSMIOTHUGRJ-UHFFFAOYSA-N
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Description

4-nitro-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione is a complex organic compound characterized by its unique tetracyclic structure. This compound features a combination of nitro, phenyl, oxa, dithia, and azatetracyclic elements, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-nitro-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core tetracyclic structure, followed by the introduction of the nitro and phenyl groups. Common reagents used in these reactions include nitrobenzene, phenylhydrazine, and various catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carboxyl groups, using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and halogenating agents. Major products formed from these reactions depend on the specific reagents and conditions used but can include amines, hydroxylated derivatives, and halogenated compounds.

Scientific Research Applications

4-nitro-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-nitro-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. The oxa and dithia elements contribute to the compound’s ability to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 4-nitro-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione include:

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of nitro, phenyl, oxa, dithia, and azatetracyclic elements in this compound sets it apart, providing distinct chemical and biological properties.

Properties

Molecular Formula

C19H12N2O5S2

Molecular Weight

412.4 g/mol

IUPAC Name

4-nitro-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione

InChI

InChI=1S/C19H12N2O5S2/c22-18-14-13(11-8-10(21(24)25)6-7-12(11)26-18)16-17(20-19(23)28-16)27-15(14)9-4-2-1-3-5-9/h1-8,13-15H,(H,20,23)

InChI Key

KVUHSMIOTHUGRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3C(C4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)C5=C(S2)NC(=O)S5

Origin of Product

United States

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